molecular formula C14H14F3N3O2S2 B2772041 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1797710-13-4

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2772041
CAS No.: 1797710-13-4
M. Wt: 377.4
InChI Key: SITQTOPMIIVDTI-UHFFFAOYSA-N
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Description

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a trifluoromethyl group attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the pyrrolidine ring, and finally the attachment of the trifluoromethylbenzenesulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological or chemical applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrrolidine derivatives, such as:

  • N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-benzenesulfonamide
  • N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-methylbenzenesulfonamide
  • N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-chlorobenzenesulfonamide

Uniqueness

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2S2/c15-14(16,17)10-1-3-12(4-2-10)24(21,22)19-11-5-7-20(9-11)13-18-6-8-23-13/h1-4,6,8,11,19H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITQTOPMIIVDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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